3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid
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Overview
Description
3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound that belongs to the family of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The presence of the bromo group and the triazole ring in its structure makes it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to a variety of biological activities . It’s plausible that this compound acts in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It’s known that similar compounds can exhibit a range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s used in agriculture as an intermediate for fungicides, insecticides, or herbicides, and it can effectively control the growth and reproduction of pathogens and pests . Therefore, factors such as temperature, pH, and presence of other chemicals could potentially impact its effectiveness.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid are not well-documented in the literature. Triazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some triazole derivatives have been found to inhibit kinases , which are enzymes that play crucial roles in signal transduction pathways within cells .
Cellular Effects
The specific cellular effects of this compound are not well-known. It’s worth noting that triazole derivatives have been reported to exhibit a variety of effects on cells. For example, some triazole derivatives have been found to inhibit cell proliferation, suggesting potential anti-cancer properties .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Triazole derivatives have been reported to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the alkylation of 5-bromo-1H-1,2,4-triazole with a suitable propanoic acid derivative. One common method is the reaction of 5-bromo-1H-1,2,4-triazole with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form larger molecules, especially in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate to high temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex organic molecules with potential biological activity .
Scientific Research Applications
3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Agriculture: The compound is used in the development of agrochemicals such as herbicides and fungicides.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-methyl-1,2,4-triazole
- 3,5-dibromo-1H-1,2,4-triazole
- 3-(2-bromo-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Uniqueness
3-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is unique due to the presence of both the bromo group and the propanoic acid moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(5-bromo-1,2,4-triazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c6-5-7-3-8-9(5)2-1-4(10)11/h3H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLWWHMPZVZCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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